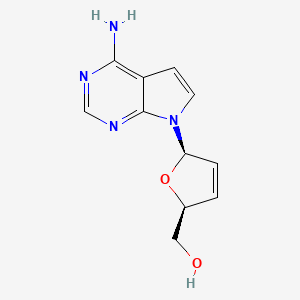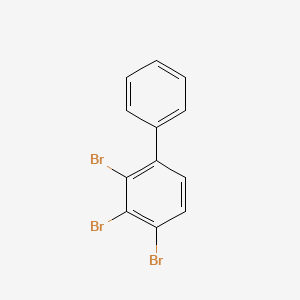
UTH-31 cation
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of UTH-31 cation typically involves the reaction of 4,4’-dithiodipyridine with decamethylene dibromide in the presence of a base. This reaction forms the bis(1-methylpyridinium) salt, which is then treated with p-toluenesulfonic acid to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
UTH-31 cation undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the cation to its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and thiol derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
UTH-31 cation has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of UTH-31 cation involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit the activity of certain enzymes, leading to the disruption of cellular processes. It can also interact with cell membranes, altering their permeability and affecting cellular function .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to UTH-31 cation include:
- 4,4’-dithiodipyridine
- Decamethylene dibromide
- Pyridinium salts
Uniqueness
This compound is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and interact with different molecular targets. Its versatility makes it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
47510-96-3 |
|---|---|
Fórmula molecular |
C22H34N2S2+2 |
Peso molecular |
390.7 g/mol |
Nombre IUPAC |
1-methyl-4-[10-(1-methylpyridin-1-ium-4-yl)sulfanyldecylsulfanyl]pyridin-1-ium |
InChI |
InChI=1S/C22H34N2S2/c1-23-15-11-21(12-16-23)25-19-9-7-5-3-4-6-8-10-20-26-22-13-17-24(2)18-14-22/h11-18H,3-10,19-20H2,1-2H3/q+2 |
Clave InChI |
AVOPZAJVYJCWBI-UHFFFAOYSA-N |
SMILES canónico |
C[N+]1=CC=C(C=C1)SCCCCCCCCCCSC2=CC=[N+](C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



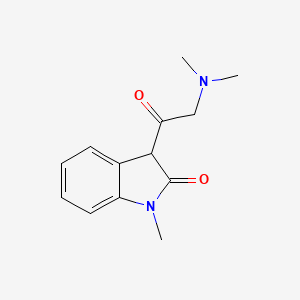


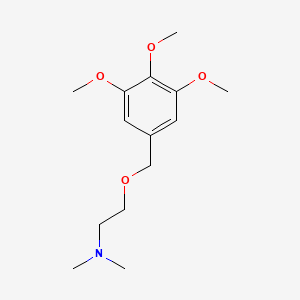
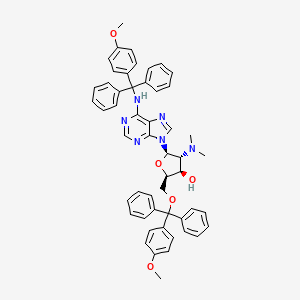

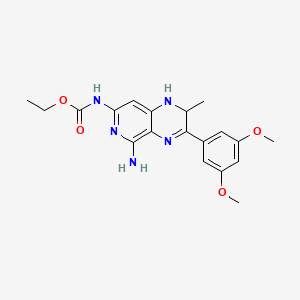
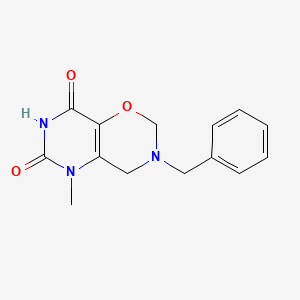
![9,10-Anthracenedimethanamine, N,N'-bis[3-[bis(3-aminopropyl)amino]propyl]-](/img/structure/B12805411.png)
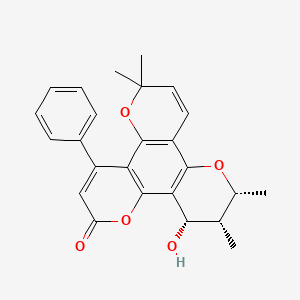
![1,3-bis{4-[dihydroxy(oxido)-|E5-stibanyl]phenyl}urea](/img/structure/B12805427.png)
